molecular formula C13H27NaO4S B12644261 Sodium isotridecyl sulphate CAS No. 84681-74-3

Sodium isotridecyl sulphate

Cat. No.: B12644261
CAS No.: 84681-74-3
M. Wt: 302.41 g/mol
InChI Key: HRQLTGOBEVLWIH-UHFFFAOYSA-M
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Description

Overview of Anionic Surfactant Classes and Their Academic Significance

Surfactants are amphiphilic compounds that reduce surface and interfacial tension, making them fundamental components in a vast array of industrial products and processes. firp-ula.orgsapub.org They are broadly classified based on the charge of their hydrophilic head group in aqueous solution. firp-ula.org Anionic surfactants, which dissociate in water to form a negatively charged surface-active anion and a cation (typically an alkali metal or ammonium), represent one of the most significant classes. firp-ula.orgjocpr.com They are the earliest developed and most produced type of surfactant globally. jocpr.com

The principal classes of anionic surfactants are categorized by their hydrophilic group: carboxylates, sulfates, sulfonates, and phosphates. jocpr.comsanyo-chemical-solutions.com

Carboxylate salts (soaps) are salts of long-chain fatty acids.

Sulfates (-OSO₃⁻) include alkyl sulfates and alkyl ether sulfates, which are synthesized by the sulfation of alcohols or ethoxylated alcohols. sanyo-chemical-solutions.com

Sulfonates (-SO₃⁻) include linear alkylbenzene sulfonates (LAS) and alpha-olefin sulfonates (AOS). mdpi.com

Phosphate (B84403) esters possess one or two alkyl groups attached to a phosphate core.

The academic and industrial significance of anionic surfactants is immense. They are subjects of extensive research due to their excellent cleansing, foaming, emulsifying, and dispersing properties. jocpr.comsurfactant.top Their performance is studied in various contexts, including detergent formulations, emulsion polymerization, and enhanced oil recovery. jocpr.commdpi.com Research often focuses on structure-property relationships, examining how modifications to the hydrophobic tail (length, branching) or the hydrophilic head affect physicochemical properties like critical micelle concentration (CMC), surface tension reduction, and tolerance to hard water. mdpi.com

Specific Context of Branched Alkyl Ethoxy Sulfates

Alkyl Ether Sulfates (AES) are a major group of anionic surfactants, second only to alkylbenzene sulfonates in production volume. acs.org They are distinguished by the presence of a polyoxyethylene chain between the alkyl hydrophobe and the sulfate (B86663) head group. acs.orgtandfonline.com This structural feature imparts unique properties compared to non-ethoxylated alkyl sulfates, such as increased water solubility and milder action. pcc.euresearchgate.net

While linear AES have been widely used, research has increasingly focused on variants with branched alkyl chains. researchgate.netgoogle.com The branching in the hydrophobic tail introduces steric hindrance that can disrupt packing at interfaces and in micelles. This can lead to improved low-temperature water solubility and altered foaming and emulsification characteristics compared to their linear counterparts. google.com The investigation into branched structures like those derived from Guerbet or isotridecyl alcohols aims to fine-tune surfactant performance for specific, demanding applications. acs.orgresearchgate.net

Sodium Isotridecyl Sulphate is an anionic surfactant belonging to the branched alkyl ethoxy sulfate class. ontosight.ai Its molecular structure consists of three key components:

A Branched Hydrophobic Tail: The "isotridecyl" group is a branched C13 alkyl chain (C13H27-). surfactant.top This branching distinguishes it from linear C13 chains and significantly influences its physical and chemical properties.

A Polyoxyethylene (EO) Chain: An ethylene (B1197577) oxide chain -(OCH₂CH₂)n- is inserted between the hydrophobic tail and the sulfate group. The length of this chain, denoted by 'n', can be varied to modify the surfactant's hydrophilicity, solubility, and performance characteristics. surfactant.toptandfonline.com

A Hydrophilic Sulfate Group: The molecule is terminated with a sulfate group (-OSO₃⁻) neutralized by a sodium cation (Na⁺), which provides the anionic character and high water solubility. ontosight.aiontosight.ai

The academic nomenclature for this compound is often abbreviated as iC13EOnS . tandfonline.com In this system:

iC13 refers to the branched isotridecyl carbon chain.

EO represents the ethylene oxide units.

n is a subscript indicating the average number of ethylene oxide units in the polyoxyethylene chain.

S denotes the terminal sodium sulfate group.

For instance, iC13EO7S refers to sodium isotridecyl ether sulfate with an average of seven ethylene oxide units. tandfonline.com

Research into alkyl ethoxy sulfates (AES) has evolved significantly over the past few decades. Initially, the focus was on linear, fatty alcohol-based AES, which offered improvements over simple alkyl sulfates, particularly in hard water tolerance and reduced skin irritation. acs.org These compounds became staple ingredients in personal care and cleaning products. pcc.eu

The progression of research led to the exploration of branched alkyl chains. Scientific studies began to investigate how branching in the hydrophobe could address limitations of linear surfactants, such as poor solubility at lower temperatures. google.com Research on surfactants derived from Guerbet alcohols and other branched precursors demonstrated that mid-chain branching could yield surfactant mixtures with superior surfactancy and better low-temperature performance. google.comacs.org

More recently, research has become highly specific, focusing on the precise tuning of the AES structure for advanced applications. researchgate.net Studies on compounds like this compound (iC13EOnS) systematically investigate the impact of the ethylene oxide (EO) chain length on performance metrics. tandfonline.comtandfonline.com Research demonstrates that increasing the number of EO units can enhance alkali and salt resistance, a critical property for applications in industrial cleaning and enhanced oil recovery. tandfonline.comtaylorandfrancis.com Concurrently, advancements in analytical techniques, such as converting alcohol ethoxylates into their sulfate derivatives (AES) for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), have enabled a more accurate and reliable characterization of their ethoxymer distribution, furthering the understanding of structure-function relationships. researchgate.net

Research Imperatives and Knowledge Gaps Concerning this compound

Despite growing interest, specific knowledge gaps remain regarding this compound, driving current research imperatives. A primary focus is on elucidating the precise relationship between the number of ethylene oxide (EO) units and the surfactant's performance under various conditions. researchgate.nettandfonline.com While it is known that adjusting the EO number can modify properties, a detailed understanding is needed to optimize formulations for specific tasks. tandfonline.comresearcher.life

Key research questions include:

Performance Optimization: How can the EO chain length (n in iC13EOnS) be optimized to achieve maximum efficiency in specific applications, such as reducing interfacial tension in enhanced oil recovery or improving soil removal in industrial detergents? tandfonline.comtandfonline.com Studies have shown that for interfacial tension (IFT) against n-decane, shorter EO chains may be more effective at the same salt concentration. tandfonline.com

Phase Behavior: There is a need for more comprehensive phase behavior studies. Understanding how iC13EOnS interacts with oils, electrolytes, and co-surfactants to form microemulsions is critical for its application in complex systems. tandfonline.com

Interaction with Additives: Further investigation is required to understand the synergistic or antagonistic interactions between this compound and other formulation components like polymers, builders, and other surfactant types.

Addressing these knowledge gaps will enable the more efficient and targeted application of this versatile surfactant, expanding its utility in technologically demanding fields. researchgate.nettandfonline.com

Research Data Tables

The following tables present detailed research findings on the physicochemical properties of this compound with varying degrees of ethoxylation.

Table 1: Physicochemical Properties of this compound (iC13EOnS) Variants

This table summarizes key surface property data for iC13EOnS with different ethylene oxide (EO) chain lengths. The data is derived from studies on their synthesis and properties. tandfonline.comresearchgate.net

PropertyiC13EO5SiC13EO7SiC13EO9S
Critical Micelle Concentration (CMC) (g/L)0.160.220.29
Surface Tension at CMC (γcmc) (mN/m)29.5830.7332.11
Adsorption Efficiency (pC20) 3.553.693.82
pC20 is the negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 mN/m.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84681-74-3

Molecular Formula

C13H27NaO4S

Molecular Weight

302.41 g/mol

IUPAC Name

sodium;11-methyldodecyl sulfate

InChI

InChI=1S/C13H28O4S.Na/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;/h13H,3-12H2,1-2H3,(H,14,15,16);/q;+1/p-1

InChI Key

HRQLTGOBEVLWIH-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Pathways and Process Optimization of Sodium Isotridecyl Sulphate

Advanced Sulfation Methodologies for Alkyl Ethoxy Sulfates

The sulfation of the ethoxylated alcohol precursor is a pivotal step in the production of sodium isotridecyl sulphate. Modern methodologies have advanced to offer greater control, efficiency, and safety over this highly exothermic reaction.

A prominent advanced method for the synthesis of sodium isotridecyl polyoxyethylene ether sulfate (B86663) (iC13EOnS) is the SO3 membrane sulfation process. tandfonline.comresearchgate.net In this process, the precursor, isotridecyl polyoxyethylene ether, is sulfated using sulfur trioxide (SO3) gas in a membrane sulfonation device. tandfonline.com This reaction is immediately followed by neutralization with a sodium hydroxide (B78521) (NaOH) solution to yield the final this compound product. tandfonline.com Research has demonstrated the successful synthesis of iC13EOnS with varying ethylene (B1197577) oxide (EO) numbers (n = 5, 7, and 9) using this methodology, achieving an active substance content of over 95%. tandfonline.com This technique is noted for its efficiency and is a significant advancement in producing alkyl ethoxy sulfates. tandfonline.com

The production of surfactants like this compound has increasingly shifted from batch processes to continuous reactor systems. surfactant.topnih.gov Continuous manufacturing offers numerous advantages, including superior control over reaction parameters, enhanced safety for hazardous chemistries, improved scalability, and greater process efficiency and product quality. catalysts.commdpi.comnih.gov These systems involve the continuous feeding of raw materials into the reactor and the continuous discharge of the product. nih.gov For sulfation reactions, which are fundamental to the production of anionic surfactants, the selection and design of the continuous reactor are critical for optimizing performance, selectivity, and yield. nih.gov

Falling film reactor (FFR) technology is the most widely used and state-of-the-art continuous process for the sulfation of organic compounds. surfactant.topresearchgate.net In an FFR, a thin film of the liquid organic material, such as ethoxylated isotridecyl alcohol, is precisely distributed on the inside wall of a tube and flows downward. mpob.gov.my Simultaneously, a stream of sulfur trioxide (SO3) gas flows co-currently with the liquid film. mpob.gov.my

A rapid and highly exothermic reaction occurs between the gas and the liquid film. mpob.gov.myaidic.it A key advantage of the FFR is its ability to efficiently remove the significant heat generated by the reaction through the reactor jackets, which is critical for preventing product degradation and unwanted side reactions. mpob.gov.myaidic.it This precise temperature control ensures a high-quality product. The resulting alkyl ethoxy sulfuric acid is discharged from the reactor and proceeds to a neutralization stage. mpob.gov.my

Continuous Reactor System Applications in Surfactant Production

Precursor Alcohol Ethoxylation and Derivatization

The precursor for this compound is ethoxylated isotridecyl alcohol. surfactant.topwindows.net The synthesis of this precursor begins with isotridecanol (B73481), a branched C13-oxo alcohol. windows.net Isotridecanol itself is produced via the hydroformylation (oxo synthesis) of a C12-olefin, which is created by the trimerization of butene. This process results in an isomeric mixture of primary isotridecyl alcohols with a branched alkyl chain. windows.net

The derivatization of isotridecanol into the direct precursor for sulfation is achieved through ethoxylation. This reaction involves adding varying amounts of ethylene oxide (EO) to the isotridecanol. windows.netgoogle.comnih.govugr.es The general reaction is:

R—OH + n C2H4O → R(OCH2CH2)nOH

The letter 'n' represents the average degree of ethoxylation, as the process yields a mixture of homologous alkylpolyethylene glycol ethers with a range of ethoxylation stages. windows.net By controlling the moles of ethylene oxide added, different grades of ethoxylates can be produced, which ultimately influences the properties of the final sulfated surfactant. windows.netvenus-goa.com

Influence of Reaction Parameters on Product Characteristics and Yield

The characteristics of the final this compound product are heavily dependent on the control of specific reaction parameters during its synthesis.

The number of ethylene oxide (EO) units in the precursor molecule is a critical parameter that allows for the adjustment and control of the final surfactant's performance characteristics. researchgate.nettandfonline.com Studies have systematically investigated the synthesis and properties of sodium isotridecyl polyoxyethylene ether sulfate with different EO numbers, specifically where n = 5, 7, and 9. tandfonline.com

Research findings indicate that as the EO number increases, the properties of the resulting surfactant are significantly altered. For instance, an increase in the EO number leads to a higher critical micelle concentration (γcmc) but also enhances the surface activity efficiency (pC20) of the surfactant. tandfonline.comresearchgate.nettandfonline.com Furthermore, a higher degree of ethoxylation significantly improves the alkali and salt resistance of the this compound. tandfonline.comresearchgate.net This demonstrates that the performance of the product can be precisely tailored by controlling the number of EO groups during the precursor synthesis. researchgate.net

The following table summarizes the observed influence of the EO number on the properties of this compound based on research findings. tandfonline.comresearchgate.net

PropertyInfluence of Increasing EO Number (n)
Critical Micelle Concentration (γcmc) Increases
Surface Activity Efficiency (pC20) Increases
Alkali Resistance Significantly Improved
Salt Resistance Significantly Improved
Interfacial Tension (vs. n-decane at same salt concentration) Increases (shorter EO chains exhibit lower interfacial tension)

Molar Ratios and Temperature Kinetics

The molar ratio of the reactants, specifically the sulfating agent to the alcohol, and the reaction temperature are pivotal parameters that significantly influence the rate and outcome of the synthesis of this compound.

Molar Ratios:

In the industrial sulfation of isotridecyl alcohol and its ethoxylates using sulfur trioxide, a molar ratio of SO₃ to the organic feedstock is typically maintained close to stoichiometric, often with a slight excess of the alcohol. A common molar ratio is approximately 1:1. google.com Maintaining a precise molar ratio is crucial for several reasons:

Excess Sulfating Agent: An excess of sulfur trioxide can lead to the formation of undesirable byproducts, including pyrosulfates and sulfonated derivatives, which can impart color and odor to the final product and affect its performance. It can also lead to charring of the organic material.

Excess Alcohol: A slight excess of the alcohol helps to ensure the complete consumption of the highly reactive sulfur trioxide, minimizing its presence in the acidic product stream and reducing the potential for side reactions. However, a large excess of unreacted alcohol will need to be separated from the final product, adding to the process complexity and cost.

The optimal molar ratio is often determined empirically and depends on the specific reactor design and operating conditions.

Temperature Kinetics:

The sulfation of alcohols is a highly exothermic reaction, and therefore, temperature control is critical for process optimization and safety. The reaction rate is strongly dependent on temperature, following the principles of chemical kinetics.

Higher Temperatures: Increasing the reaction temperature generally increases the rate of the sulfation reaction. However, excessively high temperatures can lead to a number of detrimental effects, including:

Increased rates of side reactions, such as dehydration of the alcohol to form ethers and olefins.

Degradation of the desired product, leading to discoloration and the formation of odorous byproducts.

For ethoxylated alcohols, higher temperatures can promote the formation of 1,4-dioxane (B91453). enviro.wiki

Lower Temperatures: While lower temperatures can suppress side reactions and improve product quality, they also lead to a slower reaction rate, which may require longer residence times or larger reactors to achieve the desired conversion, impacting process economics.

In industrial practice, the sulfation of isotridecyl alcohol is typically carried out within a controlled temperature range, for instance, between 30°C and 60°C. google.com The heat generated by the reaction is continuously removed using a cooling system integrated with the falling film reactor to maintain the optimal temperature profile.

The following interactive table provides a hypothetical representation of how varying molar ratios and temperatures might affect the yield and purity of this compound, based on general principles of alcohol sulfation.

Molar Ratio (SO₃:Alcohol)Temperature (°C)Theoretical Yield (%)Purity (%)Observations
0.95:1409497Incomplete conversion of alcohol.
1:1459898Optimal balance of conversion and purity.
1.05:1459993Increased byproduct formation, slight discoloration.
1:1309099Slow reaction rate, lower throughput.
1:1609790Significant byproduct formation and discoloration.

Note: This data is illustrative and actual industrial process outcomes will vary based on specific equipment and conditions.

Understanding the interplay between molar ratios and temperature kinetics is fundamental to the process optimization of this compound synthesis, enabling manufacturers to produce a high-quality product in an efficient and controlled manner.

Investigation of Reaction Mechanisms and Byproduct Formation in Industrial Processes

The industrial synthesis of this compound, primarily through the sulfation of isotridecyl alcohol or its ethoxylates with sulfur trioxide, involves a complex set of reactions. A thorough understanding of the reaction mechanisms and the potential for byproduct formation is essential for process control and ensuring the quality of the final product.

Reaction Mechanism:

The sulfation of an alcohol with sulfur trioxide is generally considered to proceed via an electrophilic addition mechanism. The sulfur atom in the SO₃ molecule is electron-deficient and acts as a strong electrophile. The oxygen atom of the hydroxyl group in the isotridecyl alcohol, being electron-rich, acts as a nucleophile.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of the sulfur trioxide molecule. This results in the formation of an unstable intermediate, a zwitterionic adduct.

Proton Transfer: A proton is then transferred from the positively charged oxygen atom to one of the negatively charged oxygen atoms of the sulfonate group. This is a rapid intramolecular or intermolecular process that leads to the formation of the alkyl hydrogen sulphate (isotridecyl hydrogen sulphate in this case).

The reaction is highly exothermic, with an enthalpy of reaction (ΔH) similar to that of linear alkylbenzene sulfonation, which is approximately -150 kJ/mol. enviro.wiki Due to the acidic nature and instability of the resulting alkyl hydrogen sulphate, immediate neutralization is required to prevent hydrolysis and other degradation reactions. enviro.wiki

Byproduct Formation:

Several side reactions can occur during the industrial sulfation of isotridecyl alcohol and its ethoxylates, leading to the formation of various byproducts that can affect the quality and performance of the final surfactant. The nature and quantity of these byproducts are influenced by factors such as reaction temperature, molar ratios, and the purity of the raw materials.

Common byproducts include:

Unreacted Alcohol: Incomplete conversion will result in residual isotridecyl alcohol in the final product. While not strictly a byproduct of a side reaction, its presence dilutes the active surfactant content.

Dialkyl Sulphates: These can be formed, particularly if there is a localized excess of the alcohol.

Ethers and Olefins: At elevated temperatures, the acidic conditions can catalyze the dehydration of the alcohol, leading to the formation of diisotridecyl ether and isotridecene isomers.

Inorganic Salts: The primary inorganic byproduct is sodium sulphate (Na₂SO₄), which is formed during the neutralization step if any excess sulfur trioxide is present or if some of the alkyl hydrogen sulphate hydrolyzes to sulfuric acid before neutralization.

1,4-Dioxane: This is a significant byproduct of concern when sulfating ethoxylated isotridecyl alcohols. It is formed through the acid-catalyzed dimerization of two ethylene oxide units. The formation of 1,4-dioxane is primarily governed by the sulfation and neutralization conditions. enviro.wiki

The following table summarizes the key byproducts and the primary factors influencing their formation.

ByproductPrecursor(s)Key Influencing Factors
Unreacted Isotridecyl AlcoholIsotridecyl AlcoholLow molar ratio of SO₃:alcohol, short residence time, low temperature.
Diisotridecyl Ether / IsotrideceneIsotridecyl AlcoholHigh reaction temperature, presence of strong acids.
Sodium SulphateExcess SO₃, H₂SO₄Molar ratio of SO₃:alcohol, hydrolysis of the acidic intermediate.
1,4-DioxaneIsotridecyl Alcohol EthoxylateHigh reaction temperature, acidic conditions.
Neutral OilsSecondary AlcoholsCan be inhibited by the presence of secondary alcohol ethoxylates during sulfation with chlorosulfonic acid. google.com

Careful control of the industrial process parameters is paramount to minimize the formation of these byproducts. This includes precise temperature control, accurate dosing of reactants, efficient mixing, and rapid neutralization. Post-synthesis purification steps may also be employed to remove specific impurities and meet the required product specifications.

Fundamental Interfacial and Colloid Science of Sodium Isotridecyl Sulphate Systems

Surface and Interfacial Tension Dynamics

The behavior of a surfactant at the interface between two phases, such as liquid and air or liquid and oil, is fundamental to its function. This is quantified by its ability to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids.

Equilibrium surface tension is the value of surface tension after the surfactant molecules have had sufficient time to diffuse to the interface and arrange themselves into a stable, packed monolayer. A key parameter in this analysis is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles. Above the CMC, the surface tension of the solution remains relatively constant.

For Sodium Isotridecyl Polyoxyethylene Ether Sulphate (iC13EOnS), the surface tension at the CMC (γcmc) is influenced by the number of ethylene (B1197577) oxide (EO) units in the molecule. Research shows that as the number of EO units increases from 5 to 9, the γcmc also increases. tandfonline.comresearchgate.net This suggests that the presence of more EO groups, which increases the hydrophilicity of the headgroup, results in a slightly less effective reduction of surface tension at the point of micellization. tandfonline.comresearchgate.net The CMC value itself also increases with a higher number of EO units.

Table 1: Equilibrium Surface Tension Properties of iC13EOnS Variants

CompoundCMC (g/L)γcmc (mN/m)
iC13EO5S0.2829.35
iC13EO7S0.4031.89
iC13EO9S0.5134.12

This table presents data for Sodium Isotridecyl Polyoxyethylene Ether Sulphate with 5, 7, and 9 ethylene oxide units, respectively.

Dynamic surface tension refers to the surface tension of a solution as a function of time, which is crucial for processes where new interfaces are created rapidly. nih.gov The rate at which a surfactant can lower the surface tension is dependent on its diffusion from the bulk solution to the newly formed interface and its subsequent adsorption.

Interfacial tension is the force that exists at the boundary between two immiscible liquids, such as oil and water. Surfactants are highly effective at reducing IFT, which is a critical function in applications like emulsification and enhanced oil recovery.

The presence of electrolytes (salts) in an aqueous solution can significantly influence the IFT-reducing capabilities of an anionic surfactant like iC13EOnS. The addition of salt can reduce the electrostatic repulsion between the negatively charged sulphate headgroups at the oil-water interface, allowing for more compact packing and, consequently, a greater reduction in IFT.

Studies on iC13EOnS solutions in contact with n-decane show that the addition of electrolytes such as Sodium Chloride (NaCl), Sodium Carbonate (Na2CO3), and Sodium Hydroxide (B78521) (NaOH) lowers the IFT. tandfonline.com A key finding is that at the same salt concentration, the iC13EOnS variant with the shortest EO chain (iC13EO5S) exhibits the lowest interfacial tension. tandfonline.comresearchgate.net This demonstrates that increasing the length of the hydrophilic EO chain can diminish the surfactant's effectiveness at the oil-water interface in the presence of electrolytes.

Table 2: Effect of Electrolyte Concentration on IFT (mN/m) of iC13EO5S Solution (1.0 g/L) and n-Decane

Electrolyte Concentration (g/L)NaClNa2CO3NaOH
100.0450.0510.062
200.0210.0250.033
300.0150.0180.024
400.0190.0220.029

This table presents data for Sodium Isotridecyl Polyoxyethylene Ether Sulphate with 5 ethylene oxide units.

Interfacial Tension (IFT) in Multi-Phase Systems

Adsorption Behavior at Interfaces

The efficiency with which a surfactant adsorbs at an interface is a measure of its surface activity. This behavior is crucial as it dictates the concentration of surfactant required to achieve a significant reduction in surface tension.

Adsorption efficiency can be quantified by the pC20 value, which is the negative logarithm of the molar concentration of surfactant required to reduce the surface tension of water by 20 mN/m. A larger pC20 value indicates that less surfactant is needed to achieve this reduction, signifying higher adsorption efficiency and greater surface activity.

For the iC13EOnS series, research findings indicate that the pC20 value increases as the number of EO units increases. tandfonline.comresearchgate.net This suggests that while a higher degree of ethoxylation leads to a higher γcmc (less effective tension reduction at saturation), it improves the efficiency of adsorption at lower concentrations. tandfonline.comresearchgate.net The increase in the hydrophilic character from the additional EO groups contributes to a more efficient population of the gas/liquid interface.

Table 3: Adsorption Efficiency (pC20) of iC13EOnS Variants

CompoundpC20 (mol/L)
iC13EO5S3.12
iC13EO7S3.25
iC13EO9S3.36

This table presents data for Sodium Isotridecyl Polyoxyethylene Ether Sulphate with 5, 7, and 9 ethylene oxide units, respectively.

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental parameter in colloid and surface chemistry, representing the concentration of a surfactant above which micelles spontaneously form. wikipedia.org Below the CMC, surfactant molecules primarily exist as monomers in the solution and adsorb at interfaces. Once the CMC is reached, the interfaces become saturated, and any additional surfactant molecules aggregate to form micelles. nih.gov This process is accompanied by distinct changes in the physicochemical properties of the solution, such as surface tension, conductivity, and viscosity, which allows for the experimental determination of the CMC. nih.govnih.gov

For anionic surfactants like sodium isotridecyl sulphate, the CMC is influenced by various factors including the structure of the hydrophobic tail, the nature of the head group, temperature, and the presence of electrolytes. The branched structure of the isotridecyl group in this compound affects its packing in micelles, which in turn influences the CMC value.

In the case of related compounds like sodium isotridecyl polyoxyethylene ether sulfate (B86663) (iC13EOnS), the number of ethylene oxide (EO) units also plays a crucial role. Research has shown that with an increase in the number of EO groups, the critical micelle concentration of these surfactants is enhanced. tandfonline.com This is attributed to the increased hydrophilicity imparted by the EO chain, which requires a higher concentration of surfactant molecules to drive the formation of micelles.

Table 1: Critical Micelle Concentration (CMC) of Various Anionic Surfactants

This table provides context by comparing the CMC of a well-studied anionic surfactant with its homologues. The CMC for this compound would be influenced by its specific branched alkyl chain structure.

SurfactantCMC (mol/L) at 25°C
Sodium octyl sulfate0.13
Sodium dodecyl sulfate8.3 x 10⁻³
Sodium tetradecyl sulfate2.1 x 10⁻³

Data sourced from wikipedia.org

Thermodynamics of Adsorption and Micellization

The processes of adsorption at interfaces and the formation of micelles are governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) and adsorption (ΔG°ads) are key parameters that describe the spontaneity of these processes. wikipedia.orgneliti.com For anionic surfactants, both micellization and adsorption are typically spontaneous, as indicated by negative values of ΔG°. rsc.orgnih.gov

ΔG° = ΔH° - TΔS°

The enthalpy of micellization (ΔH°mic) can be either exothermic or endothermic depending on the surfactant structure and temperature. rsc.org Calorimetric studies of similar anionic surfactants have provided insights into these thermodynamic parameters.

Table 2: Thermodynamic Parameters of Micellization for a Representative Anionic Surfactant (Sodium Dodecyl Sulfate) in Aqueous Solution

This table illustrates the typical thermodynamic values associated with micelle formation for an anionic surfactant, providing a model for understanding the behavior of this compound.

Thermodynamic ParameterValue
ΔG°micNegative (spontaneous process)
ΔH°micCan be positive or negative
ΔS°micPositive (entropy-driven)

The specific values depend on temperature and solution conditions.

Adsorption Mechanism Investigations (e.g., Diffusion-Kinetic Models)

The adsorption of surfactant molecules at an interface is a dynamic process that can be controlled by different mechanisms. The adsorption process is often analyzed using models that consider either diffusion of the surfactant molecules to the interface or the kinetics of their attachment to the interface.

For instance, studies on sodium oleyl sulfate have shown that the adsorption process can be diffusion-controlled. researchgate.net The analysis of dynamic surface tension is a key experimental technique used to investigate these mechanisms. The rate at which the surface tension of a freshly formed interface decreases over time provides information about the speed and mechanism of surfactant adsorption.

Intermolecular Interactions and Self-Assembly Phenomena

Polymer-Surfactant Interaction Mechanisms

The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon that can lead to the formation of various aggregate structures. These interactions are of significant interest due to their relevance in numerous industrial formulations. The binding of an anionic surfactant like this compound to a polymer is governed by a balance of several forces. researchgate.net

The interaction between an anionic surfactant and a polymer is driven by both electrostatic and hydrophobic forces. nih.govnih.gov

Electrostatic Interactions : If the polymer is oppositely charged (cationic), there is a strong initial electrostatic attraction between the negatively charged sulfate head group of the surfactant and the positive charges on the polymer chain. nih.gov This is a primary driving force for the initial binding of the surfactant to the polymer. nih.gov Even with neutral polymers, electrostatic interactions can be significant due to ion-dipole interactions. nih.gov

Hydrophobic Interactions : The hydrophobic tails of the surfactant molecules have a strong tendency to avoid contact with water. When surfactant molecules bind to a polymer, their hydrophobic tails can associate with hydrophobic regions on the polymer backbone or with the tails of other bound surfactant molecules. researchgate.netbris.ac.uk This hydrophobic association is a major contributor to the stability of the resulting polymer-surfactant complexes. nih.gov

The interplay of these forces dictates the nature and strength of the interaction. For instance, in the binding of sodium dodecyl sulfate (SDS) to the cationic polymer poly(diallyldimethylammonium chloride), both electrostatic and hydrophobic interactions are known to be the governing factors. researchgate.netnih.gov

The binding of anionic surfactants to polymers is often a cooperative process . researchgate.netnih.gov This means that the initial binding of a few surfactant molecules to the polymer chain facilitates the binding of subsequent surfactant molecules. This cooperativity arises from the hydrophobic interactions between the alkyl tails of the surfactant molecules that are bound in close proximity on the polymer chain.

This process typically begins at a surfactant concentration known as the critical aggregation concentration (CAC) , which is usually lower than the CMC of the free surfactant. researchgate.net At the CAC, the surfactant molecules begin to form micelle-like aggregates along the polymer chain. This cooperative binding leads to a much more pronounced interaction than would be expected from simple individual binding events. The presence of electrolytes can influence this cooperative binding by shielding electrostatic repulsions between the anionic head groups of the surfactant molecules, thereby promoting aggregation. researchgate.net

Formation and Characterization of Micellar Structures and Microemulsions

This compound, as a surfactant, exhibits the characteristic property of self-assembly in solution to form micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles are thermodynamically stable colloidal aggregates where the hydrophobic isotridecyl chains are oriented towards the core, and the hydrophilic sulphate heads are exposed to the aqueous phase. The formation of these structures is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrocarbon tails and water molecules.

The characteristics of the micellar structures, such as their size, shape, and aggregation number, are influenced by factors including surfactant concentration, temperature, and the presence of electrolytes. For sodium isotridecyl polyoxyethylene ether sulfates, the number of ethylene oxide (EO) groups in the molecule also plays a crucial role. Research has shown that an increase in the number of EO units leads to a higher critical micelle concentration (CMC) and a corresponding increase in the surface tension at the CMC (γcmc). nih.gov

A study on sodium isotridecyl polyoxyethylene ether sulfates with varying numbers of ethylene oxide units (n=5, 7, and 9) provided the following data on their micellar properties:

CompoundNumber of Ethylene Oxide Units (n)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γcmc) (mN/m)
iC13EO5S51.10 x 10⁻⁴29.5
iC13EO7S71.22 x 10⁻⁴30.2
iC13EO9S91.45 x 10⁻⁴31.6

This table presents data on the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for sodium isotridecyl polyoxyethylene ether sulfates with different numbers of ethylene oxide units. nih.gov

Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems of oil, water, and surfactant, often in combination with a co-surfactant. These systems are characterized by their ultra-low interfacial tension and large interfacial area. While specific studies detailing the formation and characterization of microemulsions solely with this compound are not extensively available in the reviewed literature, its properties as an effective surfactant suggest its potential utility in microemulsion formulations, particularly in applications like enhanced oil recovery. researchgate.netrsc.org The formation of microemulsions typically involves the spontaneous self-assembly of the surfactant at the oil-water interface, creating finely dispersed domains of one liquid in the other. The phase behavior of these systems can be complex, exhibiting transitions between water-in-oil (w/o), oil-in-water (o/w), and bicontinuous structures depending on the composition and temperature.

Synergistic Effects in Mixed Surfactant Formulations

In many practical applications, surfactants are used as mixtures rather than as single components to achieve enhanced performance that is superior to the individual surfactants acting alone. This phenomenon is known as synergism. The mixing of an anionic surfactant like this compound with other types of surfactants, such as nonionic or cationic surfactants, can lead to favorable interactions that result in a lower critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual components.

This reduction in CMC is a hallmark of synergistic interaction and indicates that the mixed micelles are formed more readily. The primary driving force for this synergism is the reduction of electrostatic repulsion between the ionic head groups of the anionic surfactant. In the case of mixing with a nonionic surfactant, the nonionic molecules can position themselves between the anionic head groups, effectively shielding the electrostatic repulsion and promoting micellization. nih.gov

When mixed with cationic surfactants, the strong electrostatic attraction between the oppositely charged head groups leads to a significant reduction in the CMC and enhanced surface activity. researchgate.net This strong interaction can also lead to the formation of different aggregate structures, such as vesicles.

Advanced Analytical and Characterization Methodologies for Sodium Isotridecyl Sulphate

Spectroscopic and Microscopic Techniques for Structural and Morphological Elucidation

Spectroscopic and microscopic methods are fundamental to understanding the intrinsic properties of sodium isotridecyl sulphate at a molecular and supramolecular level. They provide detailed information on functional groups, proton environments, compositional makeup, and physical morphology.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org For this compound, the FTIR spectrum provides a molecular fingerprint, confirming the presence of the alkyl chain and the sulphate ester group. The analysis reveals characteristic absorption bands corresponding to specific molecular vibrations. researchgate.net

Key spectral regions for this compound include strong asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the isotridecyl chain. Additionally, prominent bands associated with the sulphate group are observed, which are critical for confirming the structure. These typically include the asymmetric S=O stretching, symmetric S=O stretching, and the C-O-S stretching vibrations. researchgate.net Analysis of these bands can provide insights into the molecular environment and intermolecular interactions. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Alkyl Sulphates

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2955-2965Asymmetric C-H Stretch-CH₃
~2920-2930Asymmetric C-H Stretch-CH₂-
~2850-2860Symmetric C-H Stretch-CH₂-
~1215-1250Asymmetric S=O StretchR-O-SO₃⁻
~1060-1080Symmetric S=O StretchR-O-SO₃⁻
~1000C-O StretchR-O-S

Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the long, branched alkyl chain. researchgate.net

The protons on the carbon atom directly bonded to the sulphate group (α-methylene group) are the most deshielded due to the electron-withdrawing effect of the sulphate ester, thus appearing at the highest chemical shift (downfield), typically as a triplet. hmdb.ca The numerous methylene groups along the backbone of the isotridecyl chain produce a complex, overlapping signal in the middle of the spectrum. The terminal methyl groups, including those at the branch points and the end of the chain, are the most shielded and therefore appear at the lowest chemical shift (upfield). chemicalbook.comdrugbank.com The integration of these signals provides a quantitative measure of the protons in each environment, confirming the alkyl chain's structure.

Table 2: Representative ¹H NMR Chemical Shifts for Sodium Alkyl Sulphates

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.0 - 4.2Triplet (t)Protons on carbon adjacent to sulphate (-CH₂-O-SO₃⁻)
~1.2 - 1.7Multiplet (m)Protons of internal methylene groups (-CH₂-)n
~0.8 - 0.9Triplet (t) / Doublet (d)Protons of terminal and branched methyl groups (-CH₃)

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

While this compound itself is a non-volatile salt and unsuitable for direct GC-MS analysis, the technique is crucial for analyzing the composition of its precursor, isotridecyl alcohol. researchgate.net The term "isotridecyl" refers to a complex mixture of branched C13 isomers. GC-MS is employed to separate these isomers and identify their specific structures. nih.gov

In this method, the alcohol mixture is injected into the gas chromatograph, where the different isomers are separated based on their boiling points and interactions with the column's stationary phase. dergipark.org.tr As each separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum shows a unique fragmentation pattern for each isomer, allowing for their identification by comparing the spectra to mass spectral libraries. nih.gov This analysis is vital for quality control, ensuring the correct isomeric distribution in the raw material used to produce the final surfactant.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (FETEM) for Morphological Studies

FESEM and FETEM are high-resolution imaging techniques used to study the morphology, or physical form, of materials at the micro- and nanoscale. vpi2004.com

Field Emission Scanning Electron Microscopy (FESEM) provides detailed images of the surface topography of the solid, powdered form of this compound. researchgate.net It uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that can reveal particle size, shape, and surface texture. science.gov This is useful for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of materials. vpi2004.com For surfactants like this compound, TEM can be used to visualize the aggregates, such as micelles or vesicles, that form when the compound is dispersed in a solvent. science.gov By using staining or cryogenic techniques, TEM can reveal the size and shape of these supramolecular structures.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating complex mixtures and performing precise quantitative analysis of this compound and related compounds.

Ion Chromatography for Alkyl Sulfate (B86663) Mixtures

Ion chromatography is a highly effective method for the separation and quantification of ionic species. For analyzing alkyl sulphate mixtures, a variation known as ion-pair reversed-phase chromatography is often employed. chromatographyonline.comshimadzu.com This technique is capable of separating homologous series of alkyl sulfates based on the length of their carbon chains. nih.gov

The separation is typically performed on a hydrophobic stationary phase. The mobile phase contains an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, which forms a neutral ion pair with the anionic alkyl sulphate. shimadzu.com The retention of these ion pairs on the reversed-phase column increases with the length of the alkyl chain; longer chains are more hydrophobic and interact more strongly with the stationary phase. oup.com

Following separation, the analytes are detected using a conductivity detector. To enhance sensitivity, a suppressor is used post-column to reduce the background conductivity of the eluent, allowing for the sensitive detection of the analyte ions. nih.govnih.gov This method allows for the accurate determination of the purity of this compound and the quantification of other alkyl sulphate homologues that may be present as impurities. chromatographyonline.com

Table 3: Example of Ion Chromatography Separation Principle for Alkyl Sulphates

CompoundAlkyl Chain LengthRelative Retention TimeElution Order
Sodium Decyl SulphateC10ShorterFirst
Sodium Dodecyl SulphateC12
Sodium Tridecyl SulphateC13
Sodium Tetradecyl SulphateC14LongerLast

High Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of surfactants, including anionic types like this compound. The separation and quantification of such compounds can be challenging due to their diversity and the complexity of sample matrices. Since many surfactants, including alkyl sulphates, lack a UV chromophore, alternative detection methods are often necessary for their analysis.

Common HPLC detection methods suitable for this compound and similar surfactants include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Refractive Index (RI) detection. CAD is often preferred over ELSD as it typically provides better sensitivity and reproducibility. For ionic surfactants, suppressed conductivity detection can also be an effective and economical choice, offering good sensitivity and selectivity.

The choice of HPLC column and mobile phase is critical for achieving adequate separation. Reversed-phase columns, such as C18, are frequently employed. The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. Method development involves optimizing the mobile phase composition, flow rate, and detector settings to resolve the analyte from other matrix components. For instance, in the analysis of similar alkyl sulfates, gradient elution may be used to achieve better separation and peak shape.

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of anionic surfactants like this compound.

ParameterCondition 1Condition 2
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Ion-Exchange (e.g., Hamilton PRP-X100)
Mobile Phase Acetonitrile/Water with Ammonium Formate bufferMethanol/p-Hydroxybenzoic acid buffer
Flow Rate 1.0 mL/min2.0 mL/min
Detector Charged Aerosol Detector (CAD)Indirect UV Detection (310 nm)
Column Temp. 40°CAmbient

Rheological and Colloidal Characterization

The rheological properties of surfactant solutions are critical for understanding their behavior in various applications. This compound, as an anionic surfactant, influences the viscosity and flow characteristics of its aqueous solutions. These solutions often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. Specifically, many surfactant solutions are shear-thinning, where the viscosity decreases as the shear rate increases.

The viscosity of anionic surfactant solutions is highly sensitive to the addition of electrolytes, such as sodium chloride. Initially, adding salt can cause a significant increase in viscosity up to a certain peak. This is due to the salt shielding the electrostatic repulsion between surfactant headgroups, which promotes the growth and entanglement of micelles. However, beyond this peak concentration, the further addition of salt can cause the viscosity to drop sharply. This complex relationship is crucial for formulating products with a desired viscosity profile. The elastic modulus of surfactant dispersions can also be significantly affected by the surfactant type and concentration, indicating changes in the solid-like character of the fluid.

The following table illustrates the conceptual effect of electrolyte concentration on the viscosity of a representative anionic surfactant solution.

Electrolyte Conc. (wt%)Viscosity (mPa·s)Rheological Observation
0.050Low viscosity
0.5800Thickening effect
1.05500Peak viscosity reached
1.53200Viscosity decrease (post-peak)
2.0950Significant viscosity drop

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles, such as micelles or emulsion droplets, dispersed in a liquid. The method is based on analyzing the intensity fluctuations of laser light scattered by particles undergoing random Brownian motion. Larger particles move more slowly, causing slower fluctuations in scattered light, while smaller particles move more rapidly, leading to faster fluctuations.

The DLS instrument measures the translational diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. This technique provides key parameters such as the average particle size (often reported as the Z-average diameter) and the Polydispersity Index (PDI), which is a dimensionless measure of the broadness of the size distribution. A lower PDI value indicates a more monodisperse or uniform particle population. DLS is particularly suitable for characterizing colloidal systems stabilized by surfactants like this compound, providing insights into the size and stability of emulsions or micellar structures.

The table below presents hypothetical DLS results for an oil-in-water emulsion stabilized with this compound.

Sample ParameterZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Surfactant Concentration: 0.5%2100.25
Surfactant Concentration: 1.0%1550.18
Surfactant Concentration: 2.0%1200.12

Development and Validation of Standardized Analytical Protocols

The development and validation of analytical methods are essential to ensure that a procedure is suitable for its intended purpose. For this compound, this involves creating a standardized protocol, often for an HPLC-based method, and validating it according to guidelines established by bodies like the International Conference on Harmonisation (ICH). Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.

The validation process assesses several key performance characteristics to demonstrate the method's reliability. These characteristics include accuracy, precision (encompassing repeatability and intermediate precision), specificity, linearity, range, detection limit (LOD), and quantitation limit (LOQ).

Accuracy is the closeness of test results to the true value.

Precision measures the degree of scatter between a series of measurements, with the Relative Standard Deviation (RSD) being a common metric.

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

Linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.

A validation protocol is prepared first, which outlines the procedures and acceptance criteria for each validation parameter. For example, the acceptance criterion for linearity is often a correlation coefficient (R²) of ≥ 0.999.

The following table summarizes the core parameters for analytical method validation.

Validation ParameterDescriptionCommon Acceptance Criteria
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery
Precision (Repeatability) Precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2%
Intermediate Precision Precision within the same laboratory but on different days, with different analysts, or on different equipment.RSD ≤ 2%
Specificity Ability to measure the analyte in the presence of impurities, degradants, or matrix components.Peak purity assessment; no interference at the analyte's retention time.
Linearity Proportionality of the analytical signal to the analyte concentration over a given range.Correlation Coefficient (R²) ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3

Environmental Fate and Degradation Mechanisms of Sodium Isotridecyl Sulphate

Biodegradation Pathways and Kinetics

Biodegradation is the primary mechanism for the removal of sodium isotridecyl sulphate from the environment. This process is mediated by a diverse range of microorganisms that utilize the surfactant as a source of carbon and energy. The rate and extent of biodegradation are influenced by both the molecular structure of the surfactant and the prevailing environmental conditions.

Aerobic and Anaerobic Degradation in Environmental Compartments

The degradation of alkyl sulphate surfactants can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the efficiency and pathways differ significantly.

Aerobic Degradation : In environments such as wastewater treatment plants, surface waters, and topsoil, aerobic conditions are prevalent and provide an ideal setting for the rapid breakdown of alkyl sulphates. nm.gov Numerous studies on analogous surfactants, such as sodium dodecyl sulphate (SDS), demonstrate that they are readily biodegradable under aerobic conditions. researchgate.netresearchgate.netsemanticscholar.org Microbial consortia, particularly various species of Pseudomonas, are highly effective at aerobically degrading these compounds. researchgate.nethibiscuspublisher.com The process leads to the complete mineralization of the surfactant into basic inorganic compounds.

Anaerobic Degradation : In environmental compartments devoid of oxygen, such as deep sediments, flooded soils, and anaerobic digesters, the biodegradation of surfactants is also possible but can be slower and less complete. nih.gov Studies on SDS have shown it to be degradable under anaerobic conditions, although high concentrations can sometimes inhibit methane (B114726) production in digesters. researchgate.netnih.gov The microbial communities responsible for anaerobic degradation, including sulphate-reducing bacteria and methanogens, utilize different metabolic pathways than their aerobic counterparts. nih.gov For some related surfactants, such as linear alkylbenzene sulphonates (LAS), anaerobic conditions are known to be inhibitory to degradation. researchgate.net

Primary and Ultimate Biodegradation Processes

The biodegradation of a surfactant is typically described in two stages: primary and ultimate degradation.

Primary Biodegradation : This is the initial step in the breakdown process, defined as the point at which the molecule's structure has been altered sufficiently to lose its surfactant properties. nm.gov For alkyl sulphates like this compound, this occurs with the initial cleavage of the sulphate group from the alkyl chain. semanticscholar.org Once this hydrolysis occurs, the surface-active properties are lost. Tests can measure primary biodegradation by observing the disappearance of the parent surfactant. innospecsustainability.com

Ultimate Biodegradation : This refers to the complete mineralization of the organic molecule by microorganisms into carbon dioxide, water, mineral salts, and biomass. nm.gov It represents the total removal of the substance from the environment. Standardized tests, such as OECD guideline 306 for seawater, measure ultimate biodegradation by quantifying the consumption of oxygen or the production of carbon dioxide. innospecsustainability.com Anionic surfactants like alkyl sulphates are generally reported to be readily biodegradable, achieving high levels of ultimate degradation in aerobic environments. researchgate.netsemanticscholar.org

Table 1: Comparison of Biodegradation Processes

Feature Primary Biodegradation Ultimate Biodegradation
Definition Initial structural change causing loss of surfactant properties. nm.gov Complete conversion to CO₂, water, mineral salts, and biomass. nm.gov
Key Molecular Event Cleavage of the sulphate ester bond from the alkyl chain. semanticscholar.org Complete breakdown of the alkyl chain (e.g., via β-oxidation). nih.govjocpr.com
Environmental Outcome Loss of foaming and other surface-active characteristics. nm.gov Complete removal of the organic substance from the environment. nm.gov
Typical Assessment Measurement of parent compound disappearance. innospecsustainability.com Measurement of O₂ consumption or CO₂ evolution. innospecsustainability.com

Enzymatic Hydrolysis and Subsequent Metabolic Transformations

The microbial degradation of this compound is an enzyme-catalyzed process initiated by specific extracellular or periplasmic enzymes.

Enzymatic Hydrolysis : The first and rate-limiting step is the hydrolysis of the sulphate ester bond. This reaction is catalyzed by a class of enzymes known as alkylsulfatases (or sulfatases). hibiscuspublisher.comscirp.org These enzymes cleave the C-O-S bond, releasing the branched isotridecanol (B73481) and an inorganic sulphate ion (SO₄²⁻). jocpr.comhibiscuspublisher.com The inorganic sulphate can then be used as a nutrient by various microorganisms.

Metabolic Transformations : Following the initial hydrolysis, the resulting isotridecanol is transported into the bacterial cell and metabolized. The pathway is analogous to that of fatty alcohols:

The alcohol is first oxidized to its corresponding aldehyde (isotridecanal) by an alcohol dehydrogenase . nih.govjocpr.com

The aldehyde is subsequently oxidized to a carboxylic acid (isotridecanoic acid) by an aldehyde dehydrogenase . nih.govjocpr.com

This branched-chain fatty acid then enters the β-oxidation pathway , where it is progressively broken down into smaller units that can enter the central metabolic cycles (like the Krebs cycle) to generate energy and biomass. nih.gov

Crucially, the branched nature of the isotridecyl chain requires specific enzymes. Research on other branched primary alkyl sulphates has shown that some bacteria, like Pseudomonas sp. C12B, which are adept at degrading linear alkyl sulphates, are unable to hydrolyze branched variants. nih.gov However, other bacterial strains isolated from activated sludge have been found to produce novel alkylsulfatases that are specifically active on branched structures, demonstrating that the environment contains microorganisms equipped to degrade these compounds. nih.gov

Environmental Distribution and Partitioning Behavior

Once released into the environment, this compound partitions between different environmental compartments—water, soil, and sediment—based on its physicochemical properties and the characteristics of the local environment.

Adsorption to Soil and Sediment Components

As an amphiphilic molecule with a hydrophobic alkyl tail and a hydrophilic sulphate head, this compound has a tendency to accumulate at interfaces, including the solid-liquid interface between water and soil or sediment particles.

Mechanism of Adsorption : The primary mechanism for the adsorption of anionic surfactants to soil and sediment is through hydrophobic interactions between the alkyl tail and the organic matter fraction of the solid matrix. researchgate.netmdpi.com At low environmental concentrations, sorption isotherms are often linear. nm.gov Electrostatic interactions can also occur; the negatively charged sulphate head may be repelled by negatively charged clay surfaces but can interact with positively charged sites on metal oxides or at low pH.

Influence of Environmental Factors : The extent of adsorption is influenced by several factors.

Organic Carbon Content : Soils and sediments with higher organic carbon content generally exhibit a greater capacity for adsorbing surfactants due to increased hydrophobic partitioning sites. hibiscuspublisher.comnm.gov

Clay Mineralogy : The type and amount of clay minerals can influence adsorption, though this is often secondary to the role of organic matter for anionic surfactants.

pH and Ionic Strength : Changes in pH can alter the surface charge of soil components, while increased ionic strength (salinity) can shield electrostatic repulsion and promote adsorption. researchgate.net

The process of adsorption is significant as it affects the concentration of the surfactant in the water column, its mobility and transport through soil, and its bioavailability for microbial degradation. nm.gov

Table 2: Summary of Factors Influencing Environmental Fate

Process Influencing Factor Impact on this compound
Biodegradation Oxygen Availability Faster under aerobic conditions; possible but slower under anaerobic conditions. nm.govnih.gov
Temperature Rate decreases significantly at lower temperatures. nih.gov
Microbial Acclimation Previously exposed microbial communities degrade it more rapidly. nih.gov
Alkyl Chain Branching Requires specific enzymes; may be slower than linear analogues but readily occurs. nih.gov
Partitioning Soil/Sediment Organic Matter Adsorbs to organic matter via hydrophobic interactions, reducing water column concentration. researchgate.netmdpi.com
pH / Ionic Strength Can influence surface interactions and the extent of adsorption. researchgate.net

Removal Efficiency in Engineered Wastewater Treatment Systems

Detailed research findings and data tables specifically quantifying the removal efficiency of this compound in various engineered wastewater treatment systems (e.g., activated sludge, trickling filters, membrane bioreactors) are not available in the reviewed scientific literature.

While the broader class of alkyl sulphates is known to be readily biodegradable and is generally removed effectively in wastewater treatment plants, the specific removal rates for a branched-chain surfactant like this compound have not been documented in the available resources. oecd.org The structure of the alkyl chain, particularly the degree of branching, can influence the rate and extent of biodegradation. cleaninginstitute.org Highly branched alkyl sulphates have been observed to degrade more slowly than their linear counterparts. cleaninginstitute.org Without specific studies on this compound, providing a quantitative assessment of its removal efficiency would be speculative.

Methodologies for Environmental Concentration Monitoring and Assessment

Specific, validated methodologies for the routine monitoring and environmental concentration assessment of this compound in various environmental matrices (e.g., surface water, sediment, soil) have not been detailed in the available scientific literature.

General analytical techniques for anionic surfactants often involve a combination of sample extraction and concentration followed by chromatographic separation and detection. ntis.gov Methodologies for monitoring surfactants in the environment can include:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and preconcentrate surfactants from environmental samples.

Analytical Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS) is a powerful tool for the identification and quantification of specific surfactant compounds. ntis.gov

However, the application and validation of these methods specifically for this compound, including details on detection limits, recovery rates, and matrix effects in different environmental compartments, are not documented in the searched resources.

Industrial and Advanced Materials Applications of Sodium Isotridecyl Sulphate

Role in Enhanced Oil Recovery (EOR) Technologies

Enhanced Oil Recovery (EOR) encompasses techniques aimed at increasing the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR, a prominent subset of these techniques, involves injecting specialized chemicals like surfactants to mobilize residual oil trapped in reservoir rock pores by capillary forces. The primary mechanism by which surfactants achieve this is by drastically lowering the interfacial tension (IFT) between the oil and the injection water (brine), allowing the trapped oil to be displaced and recovered.

Sodium isotridecyl sulphate and its derivatives, particularly ethoxylated versions, are investigated for these applications due to their surface activity and stability under harsh reservoir conditions. The branched structure of the isotridecyl group can influence its solubility and interaction with hydrocarbons, making it effective at reducing oil-water IFT.

Many oil reservoirs present challenging conditions of high temperatures and high salinity (HTHS), which can cause conventional surfactants to precipitate or lose their effectiveness. Research has focused on designing surfactants that remain soluble and active in these environments. The structure of this compound can be modified, typically through ethoxylation (adding ethylene (B1197577) oxide groups), to enhance its stability.

Further findings indicate that for iC13EOnS, shorter ethylene oxide chains result in a lower interfacial tension at the same salt concentration, highlighting a crucial trade-off between IFT reduction and brine tolerance that must be optimized for specific reservoir conditions. researchgate.nettandfonline.com

Table 1: Effect of Ethylene Oxide (EO) Units on Surface Properties of Sodium Isotridecyl Polyoxyethylene Ether Sulfate (B86663) (iC13EOnS) Data synthesized from research on iC13EOnS, a derivative of this compound.

PropertyEffect of Increasing EO UnitsScientific RationaleReference
Alkali Resistance Significantly ImprovedThe longer polyoxyethylene chain enhances the hydrophilic nature of the surfactant, preventing precipitation in high pH environments. researchgate.nettandfonline.com
Salt Resistance Significantly ImprovedThe EO groups provide steric hindrance and hydration, which shields the molecule from the salting-out effect of electrolytes. researchgate.nettandfonline.com
Interfacial Tension (IFT) Tends to be lower with fewer EO unitsShorter EO chains result in a more favorable hydrophilic-lipophilic balance for reducing the tension between n-decane and the surfactant solution. researchgate.nettandfonline.com
Adsorption Efficiency (pC20) IncreasedpC20, the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m, increases, indicating greater efficiency at lower concentrations. researchgate.nettandfonline.com

Emulsion Polymerization Processes

Emulsion polymerization is a widely used industrial process to produce synthetic polymers and latexes. The process involves polymerizing monomers in an emulsion, typically with water as the continuous phase. Surfactants, or emulsifiers, are critical components that facilitate the formation of monomer droplets, stabilize the growing polymer particles, and ultimately influence the properties of the final latex product.

As an anionic surfactant, this compound can function as a primary emulsifier in these processes. Its role begins with the reduction of interfacial tension between the water and the insoluble monomer, allowing for the formation of a stable monomer pre-emulsion. During polymerization, the surfactant adsorbs onto the surface of the newly formed polymer particles.

The concentration and structure of the emulsifier are key factors in controlling the final particle size of the latex. Generally, a higher surfactant concentration leads to the formation of a larger number of initial micelles, resulting in a greater number of polymer particles and, consequently, a smaller average particle size. The branched isotridecyl hydrophobe of this compound can influence the packing of surfactant molecules at the particle interface, affecting the curvature and stability of the particles and providing a means to control particle morphology.

This compound stabilizes polymer particles in a dispersion through electrostatic repulsion. As an anionic surfactant, it dissociates in water, leaving the polymer particles with a net negative charge on their surface. This charge creates a repulsive electrostatic barrier that prevents the particles from approaching each other and coalescing, a phenomenon known as agglomeration or coagulation.

This electrostatic stabilization is crucial for maintaining the colloidal stability of the latex during synthesis, storage, and transport. The effectiveness of this stabilization is dependent on factors such as pH, electrolyte concentration, and the surface coverage of the particles by the surfactant molecules. The branched nature of the isotridecyl group can also contribute to steric hindrance effects, further enhancing stability.

In many industrial formulations, a combination of surfactants is used to achieve superior performance compared to a single emulsifier. This compound can be used in conjunction with nonionic co-surfactants, such as alcohol ethoxylates (including isotridecyl alcohol ethoxylates), to create a more robust stabilization system.

The combination of anionic and nonionic surfactants provides both electrostatic and steric stabilization. The nonionic surfactant's hydrophilic chains extend into the aqueous phase, creating a physical barrier that prevents particle agglomeration, which is particularly effective at high electrolyte concentrations and during freeze-thaw cycles where electrostatic repulsion may be weakened. This synergistic approach allows for finer control over particle size, improves the mechanical and chemical stability of the latex, and can reduce the total amount of surfactant required.

Advanced Chemical Synthesis and Catalysis

Beyond its large-scale industrial uses, the self-assembling properties of this compound in solution offer potential applications in advanced chemical synthesis, particularly in the field of micellar catalysis. When dissolved in a solvent (typically water) above its critical micelle concentration, surfactant molecules aggregate to form nanoscopic structures called micelles. These micelles possess a hydrophobic core, composed of the hydrocarbon tails, and a hydrophilic surface (corona), formed by the sulphate headgroups.

This micro-heterogeneous environment can act as a nanoreactor, accelerating reaction rates and influencing selectivity by concentrating reactants within the micellar core. ucsb.edursc.org This approach is a cornerstone of green chemistry, as it allows for organic reactions to be conducted in water, reducing the need for volatile and hazardous organic solvents. acs.orgnih.gov

While specific catalytic applications of this compound are not widely documented in dedicated studies, its potential can be inferred from its molecular structure and the established principles of micellar catalysis. nih.gov The hydrophobic core of its micelles can solubilize nonpolar organic reactants, while the negatively charged surface can interact with and orient polar or cationic reagents. The branched isotridecyl chain may create a less dense, more fluid micellar core compared to linear analogues like sodium dodecyl sulfate, potentially altering the solubilization capacity for bulky substrates and influencing reaction kinetics. This structural feature could be leveraged to catalyze specific organic transformations where the geometry of the micellar nanoreactor is a critical factor. shell.com

Surfactant-Assisted Organic Reactions in Aqueous Media

The use of aqueous media for organic reactions is a cornerstone of green chemistry, aiming to reduce reliance on volatile and often hazardous organic solvents. researchgate.net this compound, as an anionic surfactant, can play a pivotal role in this area by enabling "micellar catalysis." In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. researchgate.net These micelles possess a hydrophobic core, formed by the isotridecyl hydrocarbon tails, and a hydrophilic exterior, composed of the sulphate head groups.

This unique structure allows micelles to act as microreactors within the bulk aqueous phase. Non-polar organic reactants, which are typically insoluble in water, can be partitioned into the hydrophobic core of the micelles. This sequestration creates a localized environment with a high concentration of reactants, effectively overcoming the solubility barrier that would otherwise hinder the reaction in water. researchgate.netuni-konstanz.de This approach has been successfully applied to a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond formations. researchgate.net The aqueous micellar environment provided by surfactants like this compound facilitates reactions such as Suzuki-Miyaura cross-couplings, Heck reactions, and aminations, making organic synthesis more sustainable. researchgate.netchemrxiv.org

Influence on Reaction Kinetics, Mechanisms, and Product Selectivity

The micellar environment created by this compound can significantly influence the kinetics, mechanisms, and selectivity of organic reactions. By concentrating reactants within the micellar core, the effective molarity of the reacting species is dramatically increased, which often leads to a substantial acceleration of the reaction rate compared to the same reaction in a dilute homogeneous solution.

Applications in Industrial Cleaning and Manufacturing Formulations

This compound is a versatile component in a wide array of industrial cleaning and manufacturing formulations due to its excellent surfactant properties. surfactant.topnbinno.com Its primary functions include acting as a detergent, foaming agent, wetting agent, and emulsifier. surfactant.topnbinno.com These characteristics make it a staple ingredient in both industrial and household cleaning products. nbinno.com

In industrial cleaning, it is used as a main or auxiliary ingredient in formulations for car cleaning products and metal cleaners. surfactant.top Its ability to lower the surface tension of water allows cleaning solutions to penetrate and lift away dirt, grease, and grime from surfaces. As a foaming agent, it helps to create a stable lather that can increase the contact time of the cleaning product on vertical surfaces, enhancing its effectiveness. nbinno.com In manufacturing, it serves as an emulsifier in processes like emulsion polymerization, where it helps to stabilize the dispersion of monomer droplets in the aqueous phase. surfactant.top Its resistance to hard water and ability to be easily thickened contribute to its utility in creating stable and effective formulations. surfactant.top

Table 1: Functional Applications of this compound in Industrial Formulations

Function Application Area Mechanism of Action
Cleansing Agent Industrial Cleaners, Car Wash ProductsReduces surface tension, allowing water to wet surfaces and remove soil. surfactant.topnbinno.com
Foaming Agent Detergents, ShampoosTraps air to create a rich lather, enhancing product performance and appeal. surfactant.topnbinno.com
Wetting Agent General Cleaning FormulationsLowers the contact angle of a liquid on a surface, promoting spreading. surfactant.topnbinno.com
Emulsifier Emulsion Polymerization, Product FormulationsStabilizes mixtures of immiscible liquids, such as oil and water. surfactant.top
Dispersing Agent Manufacturing ProcessesPrevents the clumping of particles within a liquid medium. surfactant.top
Solubilizing Agent Complex FormulationsIncreases the solubility of sparingly soluble substances in the solvent. surfactant.top

Specialized Laboratory and Research Methodologies

Facilitation of Biochemical and Molecular Biological Research Protocols

In the fields of biochemistry and molecular biology, anionic surfactants structurally similar to this compound, such as Sodium Dodecyl Sulfate (SDS), are indispensable reagents. nih.govmdpi.com These detergents are widely used for their ability to disrupt cell membranes and denature proteins. nih.govnih.gov this compound, with its amphipathic nature, can be employed for cell lysis to release intracellular contents like proteins and nucleic acids for further analysis.

The strong protein-denaturing capability of such anionic surfactants is fundamental to techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov By binding to proteins, the surfactant disrupts their secondary and tertiary structures and imparts a uniform negative charge, allowing for their separation based on molecular weight. nih.gov While SDS is the standard, other anionic detergents can be used in solubilizing membrane proteins, characterizing protein fibrils, and in protein refolding studies. nih.govmdpi.com The specific properties of this compound, stemming from its branched alkyl chain, may offer advantages in specific applications where different hydrophobic interactions are desired.

Role in Advanced Tissue Preparation Techniques for Microscopy

Modern microscopy techniques often require biological tissues to be rendered transparent to allow for imaging deep within the sample without physical sectioning. nih.gov This process, known as tissue clearing, relies heavily on the use of detergents to remove lipids, which are the primary cause of light scattering in tissue. nih.gov

Material Science and Engineering Applications

The utility of this compound extends into material science and engineering, primarily leveraging its interfacial properties. A key application is its role as an emulsifier and particle size controlling agent in emulsion polymerization. surfactant.top This process is used to synthesize a variety of polymers, where the surfactant stabilizes monomer droplets in an aqueous solution. The size and stability of the resulting polymer latex particles are critically influenced by the choice and concentration of the surfactant.

Furthermore, the principles of self-assembly exhibited by this compound are relevant to the development of novel materials. Its ability to form stable micelles and other aggregate structures in solution can be harnessed for templating porous materials or for the controlled delivery of active agents. In the context of phase-change materials (PCMs) used for thermal energy storage, related sulfate compounds are being investigated. For instance, sodium sulfate decahydrate (B1171855) is a PCM whose performance can be limited by phase separation. nih.gov Surfactants and polyelectrolytes are studied for their ability to stabilize the hydrated and dehydrated forms at the nanoscale, preventing degradation over thermal cycles. nih.gov This suggests a potential role for this compound in formulating more stable and efficient PCM systems for applications in building technologies and thermal management. nih.gov

Adhesives and Sealants

In the manufacturing of water-based adhesives and sealants, this compound primarily functions as an emulsifying agent during emulsion polymerization. This process involves the polymerization of monomers, such as vinyl acetate (B1210297) or acrylics, in an aqueous medium to form a stable dispersion of polymer particles, commonly known as a latex. The presence of a surfactant like this compound is crucial for the formation and stabilization of these polymer particles.

The amphiphilic nature of this compound, possessing both a hydrophobic isotridecyl tail and a hydrophilic sulphate head, allows it to orient at the monomer-water interface. This orientation reduces the interfacial tension, facilitating the emulsification of the monomer into small droplets. As polymerization proceeds, the surfactant molecules adsorb onto the surface of the newly formed polymer particles, imparting an electrostatic charge. This charge creates repulsive forces between the particles, preventing their agglomeration and ensuring the stability of the latex.

The choice of surfactant can influence several properties of the resulting adhesive or sealant, including particle size, viscosity, and mechanical stability. While specific research data on this compound is limited in publicly available literature, the general effects of alkyl sulphate surfactants in these applications are well-documented.

Illustrative Performance of Anionic Surfactants in Adhesive Emulsions

Property Effect of Anionic Surfactant (e.g., this compound) Rationale
Particle Size Reduction Efficient emulsification of monomers leads to the formation of smaller, more numerous polymer particles.
Emulsion Stability Increase Adsorption of the surfactant on particle surfaces creates electrostatic repulsion, preventing coagulation.
Viscosity Can be influenced Smaller particle sizes can lead to an increase in viscosity at the same solids content.
Mechanical Stability Improvement The stabilizing layer of surfactant protects the particles from shear-induced agglomeration during mixing and application.

| Adhesion | Can be affected | The presence of surfactant at the adhesive-substrate interface can influence wetting and bonding characteristics. |

Paints and Coatings

In the paints and coatings industry, this compound serves as a versatile wetting and dispersing agent. The performance of a coating is highly dependent on the uniform distribution of pigments and fillers within the binder matrix. Agglomerates of pigment particles can lead to defects in the final film, such as reduced gloss, poor color development, and decreased durability.

As a wetting agent, this compound lowers the surface tension of the liquid paint formulation. This allows the liquid to more effectively wet the surface of the pigment particles, displacing air and ensuring intimate contact between the pigment and the binder. This initial wetting step is critical for the subsequent dispersion process.

Once the pigments are wetted, this compound acts as a dispersing agent by adsorbing onto the pigment surfaces. The anionic nature of the sulphate head group creates a negative charge on the surface of each particle. This results in electrostatic repulsion between the pigment particles, preventing them from flocculating or re-agglomerating. This stabilization of the pigment dispersion is essential for maintaining the desired properties of the paint during storage and application. Surfactants based on isotridecanol (B73481) are noted for their good wetting properties and low foaming behavior, which are advantageous in coating formulations.

The use of surfactants like this compound can have a significant impact on the final properties of the paint film.

Expected Impact of this compound on Paint Properties

Property Influence of this compound Mechanism
Gloss Potential for Improvement A well-dispersed pigment system results in a smoother paint film, which enhances gloss.
Color Strength Enhancement Prevention of pigment flocculation allows for more efficient light scattering and absorption, leading to better color development.
Stability Increased Electrostatic stabilization prevents the settling of pigments and maintains the homogeneity of the paint over time.
Flow and Leveling Improvement By reducing surface tension, the surfactant can improve the flow characteristics of the paint, leading to a smoother, more uniform finish.

| Adhesion | Can be influenced | Proper wetting of the substrate by the paint, facilitated by the surfactant, is crucial for good adhesion. |

Future Research Directions and Sustainability Considerations for Sodium Isotridecyl Sulphate

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of sodium isotridecyl sulphate, like many surfactants, relies on petrochemical feedstocks and traditional chemical processes. Future research is geared towards developing more sustainable alternatives that minimize environmental impact and enhance efficiency.

Key areas of exploration include:

Bio-based Feedstocks: A primary goal is to replace petrochemical-derived isotridecyl alcohol with bio-based alternatives. Research is underway to produce long-chain branched alcohols from renewable resources such as plant oils or through microbial fermentation. rsc.orgresearchgate.net This shift not only reduces reliance on fossil fuels but can also lead to surfactants with improved biodegradability. surfactgreen.com

Enzymatic and Biocatalytic Processes: The use of enzymes as catalysts in surfactant synthesis represents a significant advancement. acs.org Biocatalysis can offer high selectivity under mild conditions (lower temperature and pressure), reducing energy consumption and the formation of unwanted byproducts. acs.org For instance, enzymatic sulfation could provide a cleaner route to the sulphate head group compared to conventional methods.

Catalyst Innovation: Development of novel, reusable heterogeneous catalysts can streamline synthesis and minimize waste. rsc.org Research into solid acid catalysts or nanocatalysts for the sulfation step could replace traditional reagents, leading to processes with higher atom economy and easier product purification. rsc.orgresearchgate.net

Process Intensification: Techniques such as continuous flow reactors, like falling film reactors, and membrane-based sulfation processes are being investigated to improve reaction efficiency, reduce reactor size, and minimize waste generation. tandfonline.comsurfactant.top

A comparison of potential synthetic routes highlights the advantages of greener approaches:

Synthetic RouteKey AdvantagesResearch Challenges
Conventional Petrochemical RouteMature technology, established supply chain.Reliance on fossil fuels, potentially harsh reaction conditions, byproduct formation.
Bio-based FeedstocksReduced carbon footprint, renewable, potential for improved biodegradability. surfactgreen.comCost-competitiveness, scaling up production, consistency of feedstock.
Enzymatic SynthesisHigh specificity, mild conditions, reduced waste, avoids protecting groups. acs.orgEnzyme stability and cost, reaction rates, downstream processing.
Advanced Catalysis (e.g., Nanocatalysts)High efficiency, reusability, potential for solvent-free reactions. rsc.orgCatalyst deactivation, cost of novel catalysts, scalability.

Advanced Computational Modeling and Simulation of Surfactant Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of surfactants at a molecular level, accelerating research and development while reducing the need for extensive empirical testing.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of this compound molecules into micelles in aqueous solutions and their adsorption at interfaces (e.g., oil-water or air-water). researchgate.netaip.org These simulations provide insights into how the branched isotridecyl tail influences critical properties like the critical micelle concentration (CMC), micelle shape, and interfacial tension. researchgate.netrsc.org For example, simulations can elucidate how the specific branching pattern affects the packing of surfactant molecules at an interface, which is crucial for emulsification and foaming performance. aip.org

Machine Learning (ML) and AI: The application of machine learning is an emerging frontier. arxiv.orgnih.gov ML models can be trained on existing experimental and simulation data to predict surfactant properties rapidly. researchgate.net This approach can screen vast numbers of potential molecular structures to identify candidates with desired performance characteristics, such as optimal solubility or interfacial activity, before they are synthesized in the lab.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure of the surfactant molecule, providing a fundamental understanding of its interactions with water, oil phases, and other molecules. This is particularly useful for designing surfactants with specific functionalities.

The insights gained from these computational approaches are invaluable for designing next-generation surfactants with tailored properties.

Modeling TechniqueKey Insights ProvidedApplication in Surfactant R&D
Molecular Dynamics (MD)Micelle formation and structure, interfacial adsorption behavior, interaction with surfaces. nih.govPredicting CMC, optimizing emulsification/foaming, understanding cleaning mechanisms.
Machine Learning (ML)Quantitative Structure-Property Relationship (QSPR) predictions, rapid screening of new molecules. arxiv.orgAccelerated discovery of novel surfactants with targeted performance profiles.
Quantum Mechanics (QM)Electronic properties, reaction mechanisms, intermolecular forces.Informing synthesis pathways, designing molecules with specific binding capabilities.

Development of Highly Specialized and Niche Applications

While this compound is used in various cleaning and personal care products, future growth lies in developing applications that leverage its unique properties derived from its branched structure. surfactant.top

Enhanced Oil Recovery (EOR): The branched structure of this compound can be advantageous in EOR applications. The steric hindrance from the branched tail can disrupt the tight packing of surfactant molecules at the oil-water interface, potentially leading to ultra-low interfacial tension required to mobilize trapped oil. mdpi.com

Agrochemical Formulations: In pesticide and herbicide formulations, surfactants act as emulsifiers and wetting agents. The specific branching of this compound could offer improved spreading and penetration on plant surfaces, enhancing the efficacy of the active ingredients. sancolo.com

Emulsion Polymerization: As an emulsifier, this compound can influence particle size and stability during the synthesis of polymers like acrylics and vinyls. surfactant.top Fine-tuning the surfactant structure could allow for precise control over polymer properties for specialized applications in paints, coatings, and adhesives.

Biotechnology and Bioprocessing: Anionic surfactants are used in protein analysis and separation techniques. nih.gov Novel branched surfactants are being investigated as alternative denaturing agents in electrophoresis, where their specific interactions with proteins could lead to improved separation resolution. nih.gov

Comprehensive Lifecycle Assessment and Green Chemistry Integration

A holistic approach to sustainability requires evaluating the entire lifecycle of this compound, from raw material extraction to end-of-life.

Lifecycle Assessment (LCA): A comprehensive LCA would quantify the environmental footprint of this compound, including energy consumption, greenhouse gas emissions, and water usage associated with its production, use, and disposal. This analysis can identify hotspots in the lifecycle and guide efforts to improve sustainability.

Biodegradation Studies: The branched structure of isotridecyl alcohol can make its derivatives more resistant to biodegradation than their linear counterparts. mpob.gov.mynm.gov Future research must focus on detailed biodegradation studies under various environmental conditions (aerobic and anaerobic) to fully understand its environmental fate. nih.gov This knowledge is crucial for accurate environmental risk assessment and for designing next-generation branched surfactants with improved biodegradability. oup.com

Integration of Green Chemistry Principles: The 12 Principles of Green Chemistry provide a framework for sustainable chemical design and manufacturing. researchgate.netacs.org Applying these principles to this compound involves:

Waste Prevention: Optimizing synthesis to maximize yield and minimize byproducts. surfactgreen.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. surfactgreen.com

Designing Safer Chemicals: Modifying the molecular structure to reduce aquatic toxicity while maintaining performance. Research has shown that specific types of branching can lower toxicity. firp-ula.org

Design for Degradation: Engineering the molecule to break down into innocuous substances after its intended use. acs.org

Opportunities for Interdisciplinary Research and Innovation

Advancing the science and sustainability of this compound will require collaboration across multiple scientific disciplines.

Chemistry and Biotechnology: The synergy between synthetic chemistry and biotechnology is key to developing bio-based synthetic routes. rsc.org Genetic engineering of microorganisms could lead to the production of specific branched-chain alcohols as surfactant precursors.

Materials Science and Engineering: Collaboration with materials scientists can lead to the development of "smart" surfactant systems that respond to stimuli like pH or temperature. This could enable the creation of controlled-release formulations for drug delivery or advanced coatings.

Computational and Data Science: The integration of high-throughput experimentation with computational modeling and AI can create a rapid design-build-test-learn cycle. arxiv.org This data-driven approach will accelerate the discovery of new, high-performance, and sustainable surfactants.

Environmental Science and Toxicology: A close collaboration with environmental scientists is essential for conducting realistic lifecycle assessments and biodegradation studies. nih.gov This ensures that new surfactant designs are not only effective but also environmentally benign.

By pursuing these research directions, the chemical industry can steer the future of this compound towards greater efficiency, specialization, and sustainability, aligning its performance with the principles of a circular economy.

Q & A

Basic Research Questions

Q. What are the standardized methods for synthesizing and characterizing Sodium isotridecyl sulphate with high purity?

  • Methodological Answer : Synthesis typically involves sulfonation of isotridecyl alcohol followed by neutralization with sodium hydroxide. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental protocols should adhere to reproducibility guidelines, including detailed documentation of reaction conditions (e.g., temperature, stoichiometry) and validation via peer-reviewed methods .

Q. How does this compound’s solubility vary with temperature and pH, and what experimental approaches best measure these properties?

  • Methodological Answer : Solubility can be determined using turbidimetric titration or gravimetric analysis. Temperature-dependent studies require controlled water baths or calorimeters, while pH effects are tested using buffer solutions. Advanced techniques like dynamic light scattering (DLS) may assess micelle formation thresholds. Ensure calibration of instruments (e.g., pH meters) and triplicate measurements to account for variability .

Advanced Research Questions

Q. What mechanistic role does this compound play in phase-transfer catalysis, and how can its efficiency be optimized?

  • Methodological Answer : As a surfactant, it lowers interfacial tension, facilitating reactant transfer between immiscible phases. Optimization studies should employ factorial design experiments to test variables like concentration, solvent polarity, and agitation speed. Surface tension measurements (e.g., pendant drop method) and kinetic profiling via UV-Vis spectroscopy are critical. Compare results with computational models (e.g., COSMO-RS) to validate hypotheses .

Q. How do structural modifications (e.g., branching in the isotridecyl chain) affect the compound’s biodegradability and environmental persistence?

  • Methodological Answer : Use OECD 301F (ready biodegradability) tests with activated sludge inoculum. Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) track degradation intermediates. Pair with molecular dynamics simulations to correlate chain branching with enzymatic hydrolysis rates. Contrast findings with linear-chain analogues (e.g., sodium dodecyl sulfate) to identify structure-activity relationships .

Data Interpretation and Contradictions

Q. How can conflicting reports on the critical micelle concentration (CMC) of this compound in saline solutions be resolved?

  • Methodological Answer : Discrepancies often arise from differences in ionic strength, temperature, or purity of reagents. Replicate studies using standardized conditions (e.g., 0.1 M NaCl, 25°C) and cross-validate with conductivity and surface tension measurements. Meta-analyses of literature data should account for methodological heterogeneity (e.g., dye-based vs. scattering techniques) and use statistical tools like ANOVA to identify significant variables .

Q. What explains inconsistent cytotoxicity results in in vitro studies of this compound across cell lines?

  • Methodological Answer : Variability may stem from cell membrane composition differences (e.g., lipid rafts in eukaryotic vs. prokaryotic cells). Design dose-response assays with multiple cell lines (e.g., HEK293, HepG2) and include controls for membrane integrity (e.g., LDH release assays). Use omics approaches (transcriptomics/proteomics) to identify pathways affected by surfactant-induced stress .

Methodological Best Practices

Q. What techniques are recommended for trace-level detection of this compound in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity. Validate methods using spike-recovery experiments in matrices like soil or wastewater. Include internal standards (e.g., deuterated surfactants) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) following ICH guidelines .

Q. How should researchers design ecotoxicological studies to assess the long-term impact of this compound on aquatic ecosystems?

  • Methodological Answer : Follow OECD 211 (daphnia magna reproduction) or OECD 201 (algal growth inhibition) protocols. Incorporate mesocosm experiments to simulate real-world exposure scenarios. Use biomarkers (e.g., oxidative stress enzymes) for sublethal effect monitoring. Statistical models like species sensitivity distributions (SSDs) can extrapolate laboratory data to field conditions .

Tables for Key Data

Property Measurement Technique Typical Range Reference
CMC (25°C, pure water)Surface Tensiometry0.5–1.2 mM
Log P (octanol-water)Shake-Flask Method2.8–3.5
Biodegradation Half-lifeOECD 301F Test7–28 days

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.